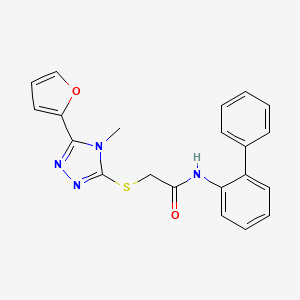![molecular formula C16H17Cl2NO B12131204 N-(2,3-dichlorophenyl)-2,6-dimethyltricyclo[3.2.0.0^{2,6}]heptane-1-carboxamide](/img/structure/B12131204.png)
N-(2,3-dichlorophenyl)-2,6-dimethyltricyclo[3.2.0.0^{2,6}]heptane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dichlorophenyl)-2,6-dimethyltricyclo[3.2.0.0^{2,6}]heptane-1-carboxamide is a complex compound with an intriguing structure. Let’s break it down:
Chemical Formula: CHClNO
Molecular Weight: 314.59 g/mol
Appearance: Brown oil
Melting Point: 143-144 °C (in solvents like water and ethanol)
Boiling Point: 487.5 °C (predicted)
Density: 1.411 g/cm³ (predicted)
Preparation Methods
Industrial Production: Industrial-scale production methods for this compound are proprietary and closely guarded by manufacturers. As a result, we don’t have explicit information on large-scale synthesis.
Chemical Reactions Analysis
Reactivity: N-(2,3-dichlorophenyl)-2,6-dimethyltricyclo[3.2.0.0^{2,6}]heptane-1-carboxamide can participate in various chemical reactions:
Reduction: Similarly, reduction reactions are possible.
Substitution: It can undergo substitution reactions, but the exact reagents and conditions remain elusive.
Major Products: The major products formed during these reactions depend on the specific reaction conditions. Unfortunately, detailed studies are scarce.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: N-(2,3-dichlorophenyl)-2,6-dimethyltricyclo[3.2.0.0^{2,6}]heptane-1-carboxamide serves as an intermediate in the synthesis of other compounds.
Structural Studies: Researchers study its unique tricyclic structure for insights into chemical reactivity.
Pharmacology: Although not fully characterized, it acts as a partial agonist of dopamine D and D receptors.
Metabolism: It’s a metabolite of aripiprazole, an antipsychotic drug.
Pharmaceuticals: Its role in aripiprazole synthesis underscores its importance in the pharmaceutical industry.
Mechanism of Action
The precise mechanism by which N-(2,3-dichlorophenyl)-2,6-dimethyltricyclo[3.2.0.0^{2,6}]heptane-1-carboxamide exerts its effects remains an active area of research. It likely involves interactions with specific receptors or enzymes.
Comparison with Similar Compounds
While N-(2,3-dichlorophenyl)-2,6-dimethyltricyclo[3.2.0.0^{2,6}]heptane-1-carboxamide is unique due to its tricyclic structure, similar compounds include:
3,4-Dichlorophenylpiperazine (3,4-DCPP): A positional isomer with distinct pharmacological properties.
3,4,5-Trichlorophenylpiperazine: Known for its arrangement and relevance in research.
Properties
Molecular Formula |
C16H17Cl2NO |
|---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-2,6-dimethyltricyclo[3.2.0.02,6]heptane-1-carboxamide |
InChI |
InChI=1S/C16H17Cl2NO/c1-14-8-16(11(14)6-7-15(14,16)2)13(20)19-10-5-3-4-9(17)12(10)18/h3-5,11H,6-8H2,1-2H3,(H,19,20) |
InChI Key |
AWZIJBZJALQBJF-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C1(CC23C(=O)NC4=C(C(=CC=C4)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylpheny l)acetamide](/img/structure/B12131132.png)
![N-(2-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12131142.png)

![N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12131161.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12131167.png)
![N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B12131173.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B12131176.png)
![4(5H)-Thiazolone,2-[(2-methylphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-(9CI)](/img/structure/B12131177.png)
![2-amino-N-benzyl-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12131179.png)
![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12131180.png)


![(2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate](/img/structure/B12131195.png)
![6-(3-methoxy-4-propoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12131199.png)
